molecular formula C20H22ClFO3 B2644824 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde CAS No. 477846-07-4

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde

Cat. No.: B2644824
CAS No.: 477846-07-4
M. Wt: 364.84
InChI Key: NMNCOBWUQYGALE-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde is a complex organic compound characterized by the presence of chloro, fluoro, benzyl, and diisopropoxy groups attached to a benzenecarbaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of 2-chloro-6-fluorobenzyl alcohol, which is then subjected to a series of reactions including protection, substitution, and oxidation to yield the final aldehyde product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: Shares the chloro and fluoro substituents but lacks the diisopropoxy groups.

    3-(2-Chloro-6-fluorobenzyl)oxybenzaldehyde: Similar structure but with an oxy linkage instead of direct substitution.

Uniqueness

3-(2-Chloro-6-fluorobenzyl)-2,4-diisopropoxybenzenecarbaldehyde is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-di(propan-2-yloxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFO3/c1-12(2)24-19-9-8-14(11-23)20(25-13(3)4)16(19)10-15-17(21)6-5-7-18(15)22/h5-9,11-13H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNCOBWUQYGALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C=O)OC(C)C)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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